Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17FN2O4S and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyano group, and a fluorosulfonylmethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a fluorosulfonylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Chemical Reactions Analysis
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the cyano group to an amine group.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-cyano-3-(methylsulfonylmethyl)pyrrolidine-1-carboxylate: This compound has a methylsulfonyl group instead of a fluorosulfonyl group, resulting in different reactivity and biological activity.
Tert-butyl 3-cyano-3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate: The presence of a chlorosulfonyl group alters the compound’s chemical properties and its interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCHBOKTQLVXAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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